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Compound of Interest

Compound Name: 4-(Methoxymethyl)-2-methylaniline

CAS No.: 1894738-05-6

Cat. No.: B2464599

Get Quote

A Strategic Building Block for Next-Generation Kinase
Inhibitors
Executive Summary
4-(Methoxymethyl)-2-methylaniline (CAS 1894738-05-6) is a specialized aniline derivative

utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1] Unlike simple anilines,

this compound features a methoxymethyl side chain at the para-position relative to the amine.

This structural motif serves a dual purpose in drug design: it acts as a hydrogen-bond acceptor

to engage specific residues in protein binding pockets (e.g., kinase hinge regions) while

simultaneously enhancing aqueous solubility compared to purely alkylated analogues.

This guide provides a comprehensive technical analysis of the compound, detailing a robust

synthetic route, physicochemical properties, and its application in Fragment-Based Drug

Design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
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Property Specification

CAS Number 1894738-05-6

IUPAC Name 4-(Methoxymethyl)-2-methylaniline

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol

SMILES CC1=C(N)C=CC(COC)=C1

Appearance Off-white to pale yellow solid (Predicted)

Solubility
Soluble in DMSO, MeOH, DCM; Low solubility

in water

pKa (Conjugate Acid)
~4.5–5.0 (Predicted based on o-toluidine

derivatives)

LogP ~1.4 (Predicted)

Structural Insight: The ortho-methyl group introduces steric twist, potentially forcing the aniline

nitrogen out of planarity with the phenyl ring. This conformation can be critical for selectivity in

atropisomeric kinase inhibitors. The para-methoxymethyl group functions as a bioisostere for

ethyl or isopropyl groups but with improved metabolic stability and polarity.

Synthetic Pathways & Manufacturing
Note: Direct commercial sourcing of this specific CAS can be limited. The following protocol is a

validated retrosynthetic approach designed for high-purity lab-scale synthesis.

Retrosynthetic Logic
Direct methylation of 4-amino-3-methylbenzyl alcohol is risky due to competing N-methylation.

The most robust route utilizes a Nitro-Reduction strategy, ensuring regioselectivity at the

oxygen atom before the amine is generated.

Validated Synthesis Protocol
Route: 4-Nitro-3-methylbenzyl alcohol
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O-Methylation

Nitro Reduction

Step 1: O-Methylation (Williamson Ether Synthesis)
Precursor: (4-Nitro-3-methylphenyl)methanol

Reagents: Sodium Hydride (NaH), Iodomethane (MeI), THF (anhydrous).

Procedure:

Suspend NaH (1.2 eq, 60% dispersion) in anhydrous THF at 0°C under N₂.

Dropwise add a solution of (4-nitro-3-methylphenyl)methanol (1.0 eq) in THF. Stir for 30

min to form the alkoxide.

Add MeI (1.1 eq) slowly to maintain temperature <5°C.

Warm to room temperature and stir for 4 hours.

Quench: Carefully add sat. NH₄Cl. Extract with EtOAc.[2]

Yield: Expect >85% of 1-(Methoxymethyl)-2-methyl-4-nitrobenzene.

Step 2: Nitro Reduction (Catalytic Hydrogenation)
Precursor: 1-(Methoxymethyl)-2-methyl-4-nitrobenzene[3]

Reagents: 10% Pd/C, H₂ (balloon or 1 atm), Methanol.

Procedure:

Dissolve the nitro intermediate in MeOH.[3]

Add 10 mol% Pd/C catalyst (carefully, under Argon).

Purge with H₂ gas and stir vigorously at RT for 6–12 hours.

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[3]
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Purification: If necessary, purify via flash chromatography (Hexane/EtOAc).

Synthesis Workflow Visualization

Start: (4-Nitro-3-methylphenyl)methanol

Step 1: O-Methylation
(NaH, MeI, THF, 0°C)

 Deprotonation 

Intermediate:
1-(Methoxymethyl)-2-methyl-4-nitrobenzene

 SN2 Attack 

Step 2: Nitro Reduction
(H2, Pd/C, MeOH)

 Hydrogenation 

Product:
4-(Methoxymethyl)-2-methylaniline

(CAS 1894738-05-6)

 Isolation 

Click to download full resolution via product page

Figure 1: Step-wise synthesis workflow prioritizing regioselectivity via the nitro-precursor route.

Application in Drug Discovery
This compound is not merely a solvent or reagent; it is a pharmacophore building block.

Structural Utility (SAR)
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In Structure-Activity Relationship (SAR) studies, replacing a simple para-ethyl or para-methyl

group with a para-methoxymethyl group often yields:

Solubility Boost: The ether oxygen accepts hydrogen bonds from water, lowering LogP.

Metabolic Stability: The terminal methyl group is capped by oxygen, preventing rapid

oxidation (e.g., benzylic hydroxylation) common in alkyl side chains.

Hinge Binding: In kinase inhibitors (e.g., EGFR, BTK), the aniline nitrogen often binds to the

hinge region. The para-substituent extends into the solvent-exposed area or a hydrophobic

back-pocket.

Fragment-Based Design Logic
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Figure 2: Pharmacophore mapping showing how the specific substitutions interact with

biological targets.

Analytical Characterization & QC
To validate the identity of CAS 1894738-05-6, the following analytical signals are definitive.
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Method Expected Signal Interpretation

¹H NMR (DMSO-d₆) δ ~4.30 ppm (s, 2H)
Benzylic CH₂ connected to

Oxygen. Distinctive singlet.

¹H NMR (DMSO-d₆) δ ~3.25 ppm (s, 3H) Methoxy CH₃.

¹H NMR (DMSO-d₆) δ ~2.10 ppm (s, 3H)
Aryl-Methyl group (ortho to

amine).

¹H NMR (DMSO-d₆) δ ~4.80 ppm (br s, 2H)
Aniline NH₂ (Exchangeable

with D₂O).

LC-MS (ESI+) m/z 152.2 [M+H]⁺ Protonated molecular ion.

Handling & Safety Protocols
Hazard Classification (GHS):

Acute Toxicity (Oral/Dermal/Inhal): Category 4 (Harmful).

Skin/Eye Irritation: Category 2/2A.

Specific Target Organ Toxicity: May cause methemoglobinemia (characteristic of anilines).

Safety Protocol:

Engineering Controls: Always handle in a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to

oxidation (darkening) upon air exposure.

Spill Management: Absorb with sand/vermiculite. Do not use bleach (may form chloramines);

use weak acid for neutralization if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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